molecular formula C11H14BrNO2 B8296150 2-[(2-Bromopyridin-5-yl)methoxy]tetrahydro-2H-pyran

2-[(2-Bromopyridin-5-yl)methoxy]tetrahydro-2H-pyran

Cat. No.: B8296150
M. Wt: 272.14 g/mol
InChI Key: HMUPAFGLFJISNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Bromopyridin-5-yl)methoxy]tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-5-(oxan-2-yloxymethyl)pyridine

InChI

InChI=1S/C11H14BrNO2/c12-10-5-4-9(7-13-10)8-15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6,8H2

InChI Key

HMUPAFGLFJISNV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CN=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-hydroxymethylpyridine (4 Scheme 27, 7.3 g, 38.8 mmol) and 3,4-dihydro-2H-pyran (3.6 g, 42.7 mmol) in dichloromethane (150 mL) was added p-TsOH (200 mg) and the mixture was stirred for 5 h at room temperature. The reaction mixture was concentrated and purified by column chromatography (1:5 ethyl acetate/hexanes) to give the desired compound as a liquid (10 g, 95%); 1H NMR (300 MHz, CDCl3) δ 1.42-1.81 (6 H), 3.48 (m, 1 H), 3.80 (m, 1 H), 4.43 (m, 1 H), 4.62-4.73 (2 H), 7.42 (m, 1 H), 7.53 (m, 1 H), 8.30 (m, 1 H); 13C NMR (75 MHz, CDCl3) 19.5, 25.5, 30.6, 62.5, 65.8, 98.3, 128.0, 133.5, 138.4, 141.3, 149.7. HRMS (EI) calcd for C11H14BrNO2 271.0208 and 273.0187, found 271.0207 and 273.0171.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
95%

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